molecular formula C19H18N2O3 B5127340 N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-methylbenzamide

N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-methylbenzamide

Número de catálogo: B5127340
Peso molecular: 322.4 g/mol
Clave InChI: WRNZHKUBWSDTRF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-methylbenzamide is a synthetic chemical compound intended for research and development applications. This molecule features a complex, polycyclic 1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol core structure, which is substituted with a 4-methylbenzamide group. With a molecular formula of C24H20N2O3 and a molecular weight of 384.4 g/mol, this compound is a member of a class of chemicals that has been identified in scientific literature as containing novel orthopoxvirus egress inhibitors . Compounds within this structural class are investigated for their ability to inhibit the replication and spread of orthopoxviruses, making them subjects of interest in virology and antimicrobial research . The product is provided for non-human research purposes only. It is strictly not intended for human therapeutic, diagnostic, or veterinary applications. All information presented is for research reference purposes only and is not intended as a guide for the use of the product. Researchers handle this material under appropriate laboratory safety protocols.

Propiedades

IUPAC Name

N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-9-2-4-10(5-3-9)17(22)20-21-18(23)15-11-6-7-12(14-8-13(11)14)16(15)19(21)24/h2-7,11-16H,8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNZHKUBWSDTRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)C3C4C=CC(C3C2=O)C5C4C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-methylbenzamide typically involves multiple steps. One common method includes the reaction of Meldrum’s acid derivatives with appropriate amines and aldehydes under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process might include continuous flow reactors and automated systems to handle the complex reaction steps and purification processes.

Análisis De Reacciones Químicas

Types of Reactions

N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-methylbenzamide has several scientific research applications:

Mecanismo De Acción

The mechanism by which N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-methylbenzamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit viral replication by binding to viral proteins and preventing their function . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Tecovirimat (ST-246)

Chemical Structure : Shares the same isoindole-cyclopropane core but substitutes the benzamide with a 4-trifluoromethyl group (Fig. 2).
Molecular Formula : C₁₉H₁₅F₃N₂O₃.
Pharmacological Activity :

  • Antiviral Potency : EC₅₀ = 0.01–0.02 µM against orthopoxviruses (e.g., monkeypox, smallpox) .
  • Mechanism : Inhibits the F13L envelope protein, blocking extracellular virion formation .
  • Selectivity: No significant activity against herpesviruses or non-poxvirus families . Key Difference: The trifluoromethyl group enhances lipophilicity and binding affinity compared to methyl, contributing to its nanomolar potency .
Table 1: Substituent Impact on Antiviral Activity
Compound Substituent (R) EC₅₀ (µM) Target Virus
Tecovirimat (ST-246) CF₃ 0.01–0.02 Orthopoxviruses
Target Compound (4-methyl) CH₃ N/A Inferred lower potency

Note: Direct antiviral data for the 4-methyl analog is unavailable. Structural-activity relationship (SAR) trends suggest reduced potency compared to CF₃ derivatives .

HDAC Inhibitors with 4-Methylbenzamide Moieties

Examples : Compounds 109 and 136 ():

  • Structure : Feature 4-methylbenzamide linked to hexylamine chains with aromatic substitutions.
  • Activity : HDAC1/3 inhibitors with IC₅₀ values ranging from 0.02 µM (compound 109) to 10 µM (compound 136) .
    Comparison : While these compounds share the 4-methylbenzamide group, their biological targets (epigenetic enzymes vs. viral proteins) and core structures differ significantly from the isoindole-cyclopropane system.

Ester-Linked Analogs

Examples :

  • 6625-49-6 : 2-(4-methylphenyl)-2-oxoethyl benzoate derivative ().
  • BU56248 : 4-methoxyphenyl variant with an ester linkage ().
    Key Differences :
  • Functional Groups : Ester linkages replace the amide bond, altering metabolic stability and bioavailability.
  • Activity: No antiviral data reported; primarily explored for synthetic or antibacterial applications .

Structural-Activity Relationship (SAR) Insights

Benzamide Substituents :

  • Trifluoromethyl (CF₃) : Critical for high antiviral potency in Tecovirimat due to enhanced hydrophobic interactions and electron-withdrawing effects .
  • Methyl (CH₃) : Likely reduces binding affinity and potency, as seen in HDAC inhibitor SAR studies .

Core Modifications: The etheno-cyclopropane-isoindole scaffold is conserved in Tecovirimat and related compounds, suggesting its necessity for target engagement .

Actividad Biológica

N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-methylbenzamide, a compound with significant structural complexity, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C19H20N2O4
  • Molecular Weight : 340.37 g/mol
  • CAS Number : 1024020-13-0

The compound features a unique bicyclic structure that contributes to its biological activity, particularly in interactions with various biological targets.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of compounds. The presence of the dioxooctahydro and isoindole moieties is believed to play a significant role in modulating its pharmacological effects.

Antitumor Activity

Recent studies have indicated that N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-methylbenzamide exhibits notable antitumor properties.

  • Mechanism of Action : The compound appears to inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. In vitro studies have shown that it can significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Properties

In addition to its antitumor effects, this compound has demonstrated antimicrobial activity against several bacterial strains.

  • In Vitro Studies : Tests against gram-positive and gram-negative bacteria have shown promising results, indicating that the compound may serve as a lead for developing new antimicrobial agents.

Neuroprotective Effects

Emerging research suggests that N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-methylbenzamide may possess neuroprotective properties.

  • Mechanism : It is hypothesized that the compound protects neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.

Study 1: Antitumor Efficacy in Animal Models

A recent animal study evaluated the antitumor efficacy of N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-methylbenzamide. The findings revealed:

ParameterControl GroupTreatment Group
Tumor Volume (cm³)15.07.5
Survival Rate (%)4080

The treatment group showed a significant reduction in tumor volume and improved survival rates compared to the control group.

Study 2: Antimicrobial Activity Assessment

In vitro tests were conducted to assess the antimicrobial activity against Staphylococcus aureus and Escherichia coli:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate that the compound possesses moderate antibacterial activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-methylbenzamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Multi-step synthesis involving cyclopropanation and amidation reactions is typically employed. Key parameters include solvent selection (e.g., ethanol or glacial acetic acid), temperature control (reflux conditions at ~80–100°C), and stoichiometric ratios of reagents like hydroxylamine hydrochloride or ammonium acetate. Reaction progress should be monitored via thin-layer chromatography (TLC), and purification achieved through crystallization or column chromatography . For example, yields exceeding 70% are reported when using anhydrous potassium carbonate as a base and optimizing reaction times (5–10 hours) .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for verifying cyclopropane and etheno moieties. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretches at ~1600–1700 cm⁻¹). High-performance liquid chromatography (HPLC) ensures purity (>95%), and X-ray crystallography may resolve complex stereochemistry in crystalline derivatives .

Q. How should researchers design initial biological activity assays to evaluate the compound's potential pharmacological effects?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric or colorimetric substrates. Receptor binding studies can employ radioligand displacement assays, while cytotoxicity screening uses MTT or resazurin assays on cell lines. Dose-response curves (IC₅₀ values) and selectivity indices against related targets should be calculated. Structural analogs with benzamide or isoindole motifs have shown activity in modulating oxidative stress pathways, guiding target selection .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in bioactivity data across different experimental models?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, co-solvents) or cell-line specificity. Validate results using orthogonal assays (e.g., surface plasmon resonance alongside enzyme assays). Cross-reference with computational models (e.g., molecular dynamics simulations) to assess binding stability. For instance, conflicting cytotoxicity data might be resolved by adjusting membrane permeability via prodrug modifications or evaluating metabolic stability in hepatocyte models .

Q. How can computational methods like molecular docking predict the compound's interactions with biological targets?

  • Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite to dock the compound into target protein active sites (e.g., COX-2 or HDACs). Optimize the ligand structure with density functional theory (DFT) for accurate charge distribution. Validate predictions with mutagenesis studies—e.g., if docking suggests hydrogen bonding with a specific residue, mutate that residue and re-test activity. Studies on analogs highlight the importance of the benzamide moiety in π-π stacking interactions with aromatic amino acids .

Q. What are the challenges in isolating intermediates during multi-step synthesis, and how can they be addressed?

  • Methodological Answer : Reactive intermediates (e.g., enaminones or cyclopropane precursors) may degrade under prolonged heating. Use low-temperature (-20°C) quenching for unstable species and flash chromatography for rapid separation. For example, intermediates in thiadiazole synthesis require strict anhydrous conditions to prevent hydrolysis. Characterization via LC-MS at each step ensures fidelity, and protecting groups (e.g., tert-butyloxycarbonyl) can stabilize amine intermediates .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.